Enhanced Lipophilicity vs. Simpler Benzoxathiin Analogs
The target compound exhibits a computed LogP of 5.46290, significantly higher than the predicted LogP of simpler benzoxathiin phenol analogs such as 4-(2,3-dihydro-1,4-benzoxathiin-2-yl)phenol (CAS 935859-11-3), which has a predicted LogP of approximately 2.8–3.2 based on its lower molecular weight (244.31 g/mol) and absence of lipophilic substituents . This ~2.3–2.7 log unit difference represents an approximately 200–500-fold higher theoretical partition coefficient, indicating substantially greater lipophilicity for CAS 918137-27-6.
| Evidence Dimension | Computed logarithm of octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.46290 (CAS 918137-27-6) |
| Comparator Or Baseline | Predicted LogP ≈ 2.8–3.2 for 4-(2,3-dihydro-1,4-benzoxathiin-2-yl)phenol (CAS 935859-11-3, MW 244.31, C14H12O2S) |
| Quantified Difference | ΔLogP ≈ 2.3–2.7 (approximately 200–500-fold higher partition coefficient) |
| Conditions | Computed LogP values; CAS 918137-27-6 data from Chemsrc; comparator prediction based on molecular weight and absence of lipophilic benzyloxy/methoxy substituents |
Why This Matters
The markedly higher LogP of CAS 918137-27-6 predicts superior membrane permeability and altered tissue distribution compared to simpler benzoxathiin analogs, which is critical for research applications requiring specific pharmacokinetic or cell-penetration profiles.
